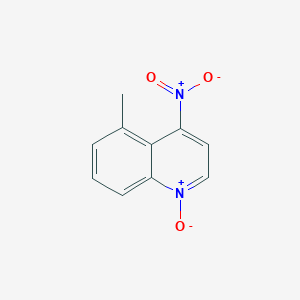

5-Methyl-4-nitroquinoline 1-oxide

Description

BenchChem offers high-quality 5-Methyl-4-nitroquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-nitroquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14094-43-0 |

|---|---|

Molecular Formula |

C10H8N2O3 |

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-methyl-4-nitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C10H8N2O3/c1-7-3-2-4-8-10(7)9(12(14)15)5-6-11(8)13/h2-6H,1H3 |

InChI Key |

WPQVMRHYELDDMA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |

Canonical SMILES |

CC1=C2C(=CC=C1)[N+](=CC=C2[N+](=O)[O-])[O-] |

Synonyms |

5-METHYL-4-NITROQUINOLINE-1-OXIDE |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Structural Analysis of 5-Methyl-4-nitroquinoline 1-oxide

This guide provides an in-depth technical analysis of 5-Methyl-4-nitroquinoline 1-oxide , a critical structural analog in the study of nitroquinoline carcinogenicity. It is designed for researchers requiring rigorous structural characterization and synthesis protocols.

Executive Summary

5-Methyl-4-nitroquinoline 1-oxide (5-Me-4NQO) is a derivative of the potent carcinogen 4-nitroquinoline 1-oxide (4NQO). While 4NQO is a planar molecule that intercalates effectively into DNA, the introduction of a methyl group at the 5-position creates a specific peri-interaction with the 4-nitro group. This steric clash forces the nitro group out of the aromatic plane, altering the molecule's electronic structure, dipole moment, and biological reactivity. This guide details the synthesis, spectroscopic signature, and conformational analysis of 5-Me-4NQO, serving as a benchmark for Structure-Activity Relationship (SAR) studies.

Synthetic Pathway & Mechanism

The synthesis of 5-Me-4NQO requires a two-step functionalization of the quinoline scaffold: N-oxidation followed by electrophilic aromatic substitution (nitration).

Reaction Scheme

The transformation exploits the activating nature of the N-oxide to direct nitration to the 4-position, despite the steric hindrance from the 5-methyl group.

Figure 1: Synthetic route from 5-methylquinoline to 5-Methyl-4-nitroquinoline 1-oxide.

Mechanism & Causality

-

N-Oxidation: The nitrogen lone pair attacks the electrophilic oxygen of the oxidant (e.g., mCPBA). This increases electron density in the ring (back-donation), making the C4 position susceptible to electrophilic attack.

-

Nitration: The standard nitration (HNO₃/H₂SO₄) generates the nitronium ion (

). The N-oxide group directs the incoming nitro group to the 4-position (para to the N-oxide) via an addition-elimination mechanism.-

Critical Note: The 5-methyl group exerts steric resistance. Control of temperature (35–50°C) is vital to prevent di-nitration or degradation.

-

Structural Characterization (The Core)[1]

NMR Spectroscopy Analysis

The peri-effect between the 5-methyl and 4-nitro groups is the defining feature of the NMR spectrum.

Predicted 1H NMR Data (400 MHz, CDCl₃)

| Position | Proton | Chemical Shift (δ ppm) | Multiplicity | J (Hz) | Structural Insight |

| C2 | H-2 | 8.75 – 8.85 | Doublet (d) | ~6.0 | Most deshielded due to adjacent N-oxide (electronegative). |

| C3 | H-3 | 8.15 – 8.25 | Doublet (d) | ~6.0 | Deshielded by the adjacent 4-Nitro group. |

| C8 | H-8 | 8.60 – 8.70 | Doublet (d) | ~8.5 | Deshielded by the N-oxide "bay" effect. |

| C7 | H-7 | 7.70 – 7.80 | Triplet (t) | ~7.5 | Typical aromatic coupling. |

| C6 | H-6 | 7.55 – 7.65 | Doublet (d) | ~8.5 | Ortho to the 5-methyl group. |

| C5-Me | -CH₃ | 2.65 – 2.80 | Singlet (s) | - | Diagnostic Peak. Shifted downfield (vs. 2.4 ppm) due to proximity to the Nitro group and ring current. |

Interpretation:

-

H2 vs H3: The H2 proton appears significantly downfield (~8.8 ppm) compared to H3. This is characteristic of quinoline N-oxides.

-

Steric Twist: In planar 4NQO, the H5 proton is heavily deshielded by the nitro group. In 5-Me-4NQO, the methyl group replaces H5. The methyl protons will show a slight downfield shift, but the magnitude of deshielding on H3 might be reduced compared to 4NQO if the nitro group twists out of plane, reducing conjugation.

Mass Spectrometry (MS)

-

Molecular Ion (M+): m/z 204.

-

Fragmentation Pattern:

-

[M - 16]: Loss of Oxygen (N-oxide cleavage)

m/z 188 (5-Methyl-4-nitroquinoline). -

[M - 16 - 46]: Loss of Oxygen + Nitro group

m/z 142 (5-Methylquinoline radical cation). -

[M - 17]: Loss of OH radical (characteristic of "ortho effect" if a proton is available, less likely here due to 5-Me steric block).

-

Conformational Analysis (The Peri-Effect)

Unlike the parent 4NQO, which is planar, 5-Me-4NQO exhibits significant torsional strain .

Figure 2: Conformational relaxation of the nitro group due to steric hindrance.

Implication: The rotation of the nitro group disrupts the

Experimental Protocols

Synthesis of 5-Methyl-4-nitroquinoline 1-oxide

Safety: Work in a fume hood. 4NQO derivatives are potential carcinogens and mutagens.[1][2][3][4][5] Wear double nitrile gloves.

-

N-Oxidation:

-

Dissolve 5-methylquinoline (1.43 g, 10 mmol) in CHCl₃ (20 mL).

-

Add m-chloroperbenzoic acid (mCPBA, 1.2 eq) portion-wise at 0°C.

-

Stir at Room Temp (RT) for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Wash with 10% Na₂CO₃ to remove benzoic acid byproduct. Dry organic layer (Na₂SO₄) and concentrate.

-

-

Nitration:

-

Dissolve the crude N-oxide in conc. H₂SO₄ (5 mL) at 0°C.

-

Add fuming HNO₃ (1.5 eq) dropwise, maintaining temp < 10°C.

-

Warm to 35°C and stir for 1 hour.

-

Pour onto crushed ice. Neutralize with NH₄OH to pH 8.

-

Filter the yellow precipitate. Recrystallize from Ethanol/Acetone.

-

Analytical Workflow

To validate the structure, follow this sequence:

-

TLC Purity Check: Silica gel, Eluent: Ethyl Acetate/Methanol (95:5). 5-Me-4NQO is more polar than the starting quinoline but less polar than the intermediate N-oxide due to the nitro group masking.

-

1H NMR: Dissolve ~5 mg in CDCl₃. Look for the disappearance of the H4 proton signal and the downfield shift of the 5-Methyl singlet.

-

Melting Point: Expect a sharp melting point (approx range 140–150°C, distinct from 4NQO's 154°C).

References

-

NIST Chemistry WebBook. Quinoline, 4-nitro-, 1-oxide (4NQO) Spectral Data.

-

National Institutes of Health (NIH) - PubChem. 4-Nitroquinoline-1-oxide Compound Summary.

-

Tada, M., & Tada, M. (1976). Metabolic activation of 4-nitroquinoline 1-oxide and its binding to nucleic acid.[3] Nature. (Foundational text on 4NQO mechanism).

-

Fronza, G., et al. (1994). Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-stranded shuttle vector DNA.[2] Mutation Research.[2][6]

-

BenchChem. 7-Methyl-4-nitroquinoline 1-oxide Technical Data. (Analogous compound data for solubility/handling).

Sources

- 1. Interactions of 4-nitroquinoline 1-oxide with deoxyribodinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutation spectrum of 4-nitroquinoline 1-oxide-damaged single-stranded shuttle vector DNA transfected into monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]

- 6. Lack of effect of 4-nitroquinoline 1-oxide on cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step nitration protocol for quinoline N-oxides

Application Note: Process Development Guide for the Regioselective Nitration of Quinoline

Executive Summary

Quinoline

This guide details the protocol for the regioselective synthesis of 4-nitroquinoline 1-oxide . Unlike standard aromatic nitrations that are driven solely by electrophilicity, this reaction is kinetically controlled by the acidity-dependent equilibrium between the free base and the conjugate acid. We provide a robust, scalable method using standard mixed acids, emphasizing safety controls due to the potent mutagenicity of the product.

Mechanistic Insight: The "Acidity Switch"

To control this reaction, one must understand the competing pathways. The regioselectivity is dictated by the protonation state of the substrate.

-

Pathway A (Target): Free Base Reaction. The unprotonated

-oxide oxygen donates electron density into the ring (+M effect), activating the C2 and C4 positions. Steric hindrance and electronic stability favor the C4 position. -

Pathway B (Impurity): Conjugate Acid Reaction. In highly acidic media (superacids or low temperatures), the oxygen is protonated (

). This turns the group into a strong electron-withdrawing functionality (-I, -M), deactivating the pyridine ring and forcing substitution onto the benzene ring (positions C5 and C8 ).

Critical Process Parameter (CPP): To maximize the 4-nitro product, the reaction must be run at a temperature (typically 70°C) and acidity that maintains a sufficient concentration of the free base species in equilibrium, allowing it to react faster than the deactivated protonated species.

Figure 1: Mechanistic divergence in quinoline N-oxide nitration based on protonation state.

Safety & Hazard Controls

DANGER: 4-Nitroquinoline 1-oxide is a potent carcinogen and mutagen (mimics UV damage by forming DNA adducts).[1]

-

Engineering Controls: All operations, including weighing and workup, must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves. Tyvek sleeves are recommended to prevent wrist exposure.

-

Decontamination: Prepare a surface decontamination solution (10% bleach or 1M NaOH) to neutralize spills immediately.

-

Thermal Runaway: Nitration is exothermic.[2] The addition of nitric acid to sulfuric acid must be slow and cooling-controlled.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| Quinoline 1-oxide | 145.16 | 1.0 | Substrate |

| Fuming Nitric Acid ( | 63.01 | 1.5 - 2.0 | Electrophile Source |

| Sulfuric Acid (Conc. 98%) | 98.08 | Solvent Vol. | Catalyst/Dehydrating Agent |

| Ice/Water | 18.02 | Excess | Quenching |

Step-by-Step Protocol: Synthesis of 4-Nitroquinoline 1-Oxide

Phase 1: Nitrating Mixture Preparation

-

Chill a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and dropping funnel to 0°C using an ice/salt bath.

-

Add Concentrated Sulfuric Acid (

, ~5 mL per gram of substrate). -

Slowly add Fuming Nitric Acid dropwise.

-

Control: Maintain internal temperature

. -

Note: Fuming

is preferred for cleaner conversion, though 70%

-

Phase 2: Substrate Addition & Reaction

-

Add Quinoline 1-oxide solid in small portions to the acid mixture.

-

Observation: The solution may darken slightly.[3] Ensure the temperature does not spike above 20°C during addition.

-

-

Once addition is complete, remove the ice bath.

-

Heat the reaction mixture to 70°C (+/- 5°C) using an oil bath.

-

Time: Stir for 3–4 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1) or HPLC. The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.6, yellow spot).

-

Why 70°C? This temperature shifts the equilibrium enough to allow the free base to react at C4. Lower temperatures (RT) may result in incomplete conversion or higher 5/8-isomer ratios.

-

Phase 3: Quench & Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Safety: Exothermic quench. Nitrogen oxide fumes may evolve.[3]

-

-

Neutralize the slurry to pH 3–4 using solid Sodium Carbonate (

) or concentrated Ammonium Hydroxide (-

Observation: A bright yellow precipitate (the product) will form.

-

-

Filter the solid using a Buchner funnel.

-

Wash the cake copiously with cold water to remove acid residues.

Phase 4: Purification

-

Recrystallization: The crude yellow solid is typically recrystallized from Acetone or Ethanol .

-

Dissolve in boiling solvent.

-

Hot filter (if insoluble black tars are present).

-

Cool slowly to 4°C.

-

-

Dry the yellow needles under vacuum at 40°C over

.

Process Workflow Diagram

Figure 2: Operational workflow for the nitration of quinoline N-oxide.

Analytical Characterization

To validate the synthesis, compare your data against these standard values:

-

Appearance: Yellow crystalline needles.

-

1H NMR (DMSO-

, 400 MHz):-

The spectrum is distinct due to the deshielding effect of the nitro group at C4 and the N-oxide.

- 8.75 (d, J = 6.5 Hz, 1H, H-2 ) — Most deshielded doublet.

- 8.55 (d, J = 8.5 Hz, 1H, H-8 )

- 8.42 (d, J = 6.5 Hz, 1H, H-3 ) — Ortho to Nitro.

- 7.8–8.0 (m, 3H, H-5, H-6, H-7 )

-

-

Mass Spectrometry (ESI):

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Black Tar | Overheating or "Runaway" exotherm. | Control acid addition strictly at <10°C. Do not exceed 75°C during heating. |

| Presence of 5/8-Isomers | Reaction temperature too low or acidity too high. | Ensure reaction reaches 70°C. Avoid using superacids (e.g., oleum) unless necessary. |

| Product is Red/Brown | Iodine contamination or decomposition. | Recrystallize from acetone with activated charcoal. |

| Incomplete Reaction | Wet nitric acid. | Use fuming nitric acid or increase equivalents of |

References

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.

-

Ochiai, E., & Ohta, A. (1962).[6] On a New Nitration Method of quinoline-1-oxides With Metal Nitrates. Chemical & Pharmaceutical Bulletin, 10, 349-350.[6] Link

-

Tagawa, Y., et al. (1997). Nitration of quinoline 1-oxide: Mechanism of regioselectivity. Chemical & Pharmaceutical Bulletin, 45(2), 279-283. Link

-

National Toxicology Program. (2011). 4-Nitroquinoline-1-oxide: Report on Carcinogens. U.S. Department of Health and Human Services. Link

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Nitroquinoline 1-oxide | CAS#:56-57-5 | Chemsrc [chemsrc.com]

- 6. [On a new nitration method of quinoline-1-oxides with metal nitrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Guide to the Strategic Reduction of 5-Methyl-4-nitroquinoline 1-oxide to 4-Amino-5-methylquinoline for Pharmaceutical Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the treatment of malaria and cancer.[1][2][3] This application note provides a comprehensive technical guide for the synthesis of 4-amino-5-methylquinoline, a valuable building block for drug discovery, via the reduction of 5-methyl-4-nitroquinoline 1-oxide. We delve into the underlying reaction mechanisms, offer a comparative analysis of prevalent reduction methodologies, and present detailed, field-proven protocols for both catalytic hydrogenation and metal-mediated reduction. The guide is intended to equip researchers with the expertise to efficiently synthesize and characterize this key intermediate for downstream applications in pharmaceutical development.

Part 1: Mechanistic Insights into the Transformation

The conversion of 5-methyl-4-nitroquinoline 1-oxide to 4-amino-5-methylquinoline is a comprehensive reduction process that involves the removal of three oxygen atoms and the addition of six hydrogen atoms, requiring a total of eight electrons. This transformation simultaneously reduces two distinct functional groups: the aromatic nitro group at the C4 position and the N-oxide on the quinoline nitrogen.

The Reduction Cascade:

The reduction of an aromatic nitro group is a six-electron process that proceeds through several well-defined intermediates.[4][5] While the reaction is often depicted as a single step, it follows a cascade, typically via a direct hydrogenation pathway:

-

Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate.

-

Nitroso to Hydroxylamine: The nitroso group is rapidly reduced further to the corresponding hydroxylamine. This step is often much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect.[5]

-

Hydroxylamine to Amine: The final two-electron reduction converts the hydroxylamine to the target primary amine.

Concurrently, the N-oxide is reduced to the tertiary amine of the quinoline ring in a two-electron process. In methods like catalytic hydrogenation, both reductions typically occur within the same reaction vessel.

Caption: Experimental workflow for catalytic hydrogenation.

Step-by-Step Procedure:

-

Reactor Setup: To a 250 mL pressure vessel, add 5-methyl-4-nitroquinoline 1-oxide (2.04 g, 10 mmol) and methanol (100 mL).

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (200 mg). Causality Note: Adding the catalyst under an inert atmosphere is crucial to prevent the dry, highly active catalyst from igniting in the presence of air and solvent vapors.

-

Hydrogenation: Seal the vessel, attach it to the hydrogenation apparatus, and purge the system by evacuating and refilling with nitrogen three times, followed by evacuating and refilling with hydrogen three times.

-

Reaction Execution: Pressurize the vessel to 50 psi with hydrogen gas. Begin vigorous stirring. The reaction is exothermic and may require gentle cooling initially.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. A small aliquot can be carefully removed, filtered, and analyzed by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Safety Note: The filter cake is pyrophoric and must be kept wet with solvent (methanol or water) and disposed of properly. Do not allow it to dry in the open air.

-

Isolation: Rinse the filter cake with additional methanol (~20 mL). Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-5-methylquinoline.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Iron-Mediated Reduction in Acidic Medium (Bechamp Reduction)

This classic and robust method is an excellent alternative when high-pressure equipment is unavailable.

Materials and Reagents

| Reagent | Formula | M.W. | Amount | Moles |

| 5-Methyl-4-nitroquinoline 1-oxide | C₁₀H₈N₂O₃ | 204.18 | 2.04 g | 10 mmol |

| Iron Powder (<100 mesh) | Fe | 55.84 | 5.6 g | 100 mmol |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 80 mL | - |

| Water | H₂O | 18.02 | 20 mL | - |

| Concentrated HCl | HCl | 36.46 | 1 mL | ~12 mmol |

| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, combine 5-methyl-4-nitroquinoline 1-oxide (2.04 g, 10 mmol), iron powder (5.6 g, 100 mmol), ethanol (80 mL), and water (20 mL).

-

Initiation: Begin vigorous stirring and add the concentrated HCl (1 mL) dropwise. Causality Note: A small amount of acid is required to initiate the reaction by activating the iron surface and protonating the nitro group. [6][7]The reaction is often self-sustaining once initiated.

-

Reaction Execution: Heat the mixture to reflux (~80°C) using a heating mantle. The reaction is typically complete within 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes), observing the disappearance of the starting material spot.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully add saturated sodium bicarbonate solution to neutralize the acid and precipitate iron salts. The mixture will effervesce; add slowly.

-

Filtration: Filter the entire mixture through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the filter cake thoroughly with ethanol and ethyl acetate.

-

Extraction: Combine the filtrates and transfer to a separatory funnel. If two phases are not present, add water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 4-amino-5-methylquinoline by column chromatography or recrystallization as described in Protocol 1.

Part 4: Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-amino-5-methylquinoline.

| Technique | Purpose | Expected Observations |

| TLC | Reaction monitoring & purity assessment | Disappearance of starting material spot and appearance of a new, more polar product spot. |

| ¹H NMR | Structural confirmation | Appearance of a broad singlet for the -NH₂ protons (~5-6 ppm), disappearance of aromatic protons shifted by the nitro group, and characteristic shifts for the quinoline and methyl protons. |

| ¹³C NMR | Structural confirmation | Shift of the C4 carbon to a higher field due to the electron-donating amine group, and other expected shifts for the quinoline scaffold. |

| Mass Spec (MS) | Molecular weight confirmation | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₁₀N₂ (m/z = 159.09). |

| FTIR | Functional group analysis | Appearance of N-H stretching bands (typically two peaks) in the 3300-3500 cm⁻¹ region. Disappearance of N-O stretching bands from the nitro and N-oxide groups (~1500 and 1350 cm⁻¹). |

Part 5: Applications in Drug Development

The resulting 4-amino-5-methylquinoline is a versatile intermediate. The primary amine at the C4 position serves as a crucial handle for further chemical modification. [8]It can be readily functionalized through reactions like:

-

Alkylation and Acylation: To introduce various side chains, a common strategy in the development of antimalarial drugs like chloroquine. [9][10]* Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with various aryl or heteroaryl partners.

-

Reductive Amination: To create more complex secondary or tertiary amine side chains.

By creating a library of derivatives from this core scaffold, researchers can perform structure-activity relationship (SAR) studies to identify novel compounds with potent biological activities against various targets, including malaria parasites, cancer cell lines, and viruses. [1][11][12]

References

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). Benchchem.

-

Williams, D. E., & Ruvinsky, A. M. (2021). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 49(12), 1132-1145. [Link]

-

Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

- Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic

-

Amines. (n.d.). NCERT. [Link]

-

MH Chem. (2022, July 1). Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction [Video]. YouTube. [Link]

-

Romero-Vargas, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

-

Romero-Vargas, S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1594985. [Link]

-

Mary, Y. S., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223. [Link]

-

Ferreira, P. M. P., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(3), 209. [Link]

-

Singh, A., & Kumar, K. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Al-Ghannam, S. M. (1993). Determination of Some Pharmaceutically – Important Aminoquinoline Antimalarials, via Charge – Transfer Complexes. Analytical Letters, 26(12), 2585-2596. [Link]

- The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. (2025). Benchchem.

-

Penna-Coutinho, J., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

-

Madrid, P. B., et al. (2007). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Journal of Combinatorial Chemistry, 9(3), 379–382. [Link]

-

4-Aminoquinoline. (n.d.). In Wikipedia. Retrieved February 13, 2026. [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ncert.nic.in [ncert.nic.in]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-Methyl-4-nitroquinoline 1-oxide: A Guide for Researchers

This document provides a comprehensive overview of 5-Methyl-4-nitroquinoline 1-oxide, a heterocyclic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While direct literature on this specific derivative is emerging, its structural similarity to the extensively studied 4-nitroquinoline 1-oxide (4-NQO) allows for robust predictions of its reactivity and utility. This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this compound in their synthetic endeavors.

Introduction: A Promising Scaffold for Chemical Innovation

5-Methyl-4-nitroquinoline 1-oxide belongs to the class of aromatic N-oxides, a group of compounds known for their diverse biological activities and unique chemical reactivity. The parent compound, 4-nitroquinoline 1-oxide, is a well-known carcinogen that has been instrumental in cancer research as a model compound for studying DNA damage and repair mechanisms.[1][2][3] The introduction of a methyl group at the 5-position is anticipated to modulate the electronic and steric properties of the quinoline ring, potentially influencing its biological activity and refining its reactivity as a synthetic building block.

The presence of the N-oxide and nitro groups activates the quinoline core for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. These transformations primarily involve nucleophilic aromatic substitution and reduction of the nitro group, opening pathways to a diverse array of functionalized quinolines.

Physicochemical Properties and Safety Considerations

While specific experimental data for 5-Methyl-4-nitroquinoline 1-oxide is not extensively documented, the properties of 4-NQO provide a reliable reference point.

| Property | Anticipated Value for 5-Methyl-4-nitroquinoline 1-oxide | Reference Data for 4-Nitroquinoline 1-oxide |

| CAS Number | 14094-43-0 | 56-57-5 |

| Molecular Formula | C₁₀H₈N₂O₃ | C₉H₆N₂O₃ |

| Molecular Weight | 204.18 g/mol | 190.16 g/mol |

| Appearance | Likely a yellow to brown crystalline solid | Yellowish-brown plates or needles |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like DMSO and ethanol. | Sparingly soluble in water; soluble in DMSO and ethanol.[4] |

| Melting Point | Not available | 154-156 °C |

Safety Precautions:

Given the high carcinogenicity of 4-NQO, 5-Methyl-4-nitroquinoline 1-oxide should be handled with extreme caution as a potential carcinogen.[1] All manipulations should be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. A safety data sheet (SDS) should be consulted before use.

Synthesis of 5-Methyl-4-nitroquinoline 1-oxide

The synthesis of 5-Methyl-4-nitroquinoline 1-oxide can be approached through a two-step process starting from 5-methylquinoline, analogous to the synthesis of 4-NQO.[5]

Workflow for the Synthesis of 5-Methyl-4-nitroquinoline 1-oxide

Caption: A general two-step workflow for the synthesis of 5-Methyl-4-nitroquinoline 1-oxide.

Protocol 1: Synthesis of 5-Methyl-4-nitroquinoline 1-oxide

Part A: N-Oxidation of 5-Methylquinoline

-

Dissolution: Dissolve 5-methylquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Oxidant Addition: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM or hydrogen peroxide in acetic acid, to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude 5-methylquinoline 1-oxide by column chromatography on silica gel.

Part B: Nitration of 5-Methylquinoline 1-oxide

-

Acidic Dissolution: Carefully dissolve the purified 5-methylquinoline 1-oxide (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Nitrating Agent Addition: Slowly add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Precipitation: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The crude 5-Methyl-4-nitroquinoline 1-oxide can be further purified by recrystallization from a suitable solvent like ethanol.

Application as a Synthetic Intermediate

The true value of 5-Methyl-4-nitroquinoline 1-oxide lies in its potential as a versatile intermediate for the synthesis of novel heterocyclic compounds. The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the 4-position for nucleophilic aromatic substitution and the nitro group itself for reduction.

Key Reaction Pathways

Caption: Major reaction pathways for 5-Methyl-4-nitroquinoline 1-oxide as a synthetic intermediate.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the synthesis of a 4-amino-5-methylquinoline 1-oxide derivative, a scaffold present in various biologically active molecules.

-

Reactant Mixture: In a round-bottom flask, dissolve 5-Methyl-4-nitroquinoline 1-oxide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

-

Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-amino-5-methylquinoline 1-oxide derivative.

Protocol 3: Reduction to 4-Amino-5-methylquinoline 1-oxide

The reduction of the nitro group to an amine is a critical transformation that opens up a vast array of subsequent functionalization possibilities.

-

Dissolution: Suspend 5-Methyl-4-nitroquinoline 1-oxide (1 equivalent) in a mixture of ethanol and water.

-

Reductant Addition: Add sodium dithionite (Na₂S₂O₄) (3-4 equivalents) portion-wise to the suspension. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, or until the starting material is consumed as indicated by TLC.

-

Workup: Concentrate the reaction mixture to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude 4-amino-5-methylquinoline 1-oxide, which can be used in the next step without further purification or can be purified by column chromatography.

Future Perspectives in Drug Discovery

The functionalized quinoline derivatives accessible from 5-Methyl-4-nitroquinoline 1-oxide are of significant interest in drug discovery. The quinoline scaffold is a privileged structure found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and antiviral agents.[6] The strategic placement of substituents on the quinoline ring, facilitated by the reactivity of the 5-methyl-4-nitroquinoline 1-oxide intermediate, allows for the fine-tuning of pharmacological properties and the exploration of new chemical space. The resulting amino- and otherwise substituted quinolines can serve as key building blocks for the synthesis of novel kinase inhibitors, DNA intercalating agents, and other targeted therapies.

Conclusion

5-Methyl-4-nitroquinoline 1-oxide is a promising and versatile synthetic intermediate. While its chemistry is not as extensively explored as its parent compound, 4-NQO, the protocols and principles outlined in this guide provide a solid foundation for its application in the synthesis of novel and potentially bioactive molecules. As with any new synthetic route, the protocols provided herein should be considered as starting points, and optimization of reaction conditions is encouraged to achieve the best results. The unique reactivity of this compound, coupled with the importance of the quinoline scaffold in medicinal chemistry, makes 5-Methyl-4-nitroquinoline 1-oxide a valuable tool for the modern synthetic chemist.

References

-

4-Nitroquinoline 1-oxide. (2023). In Wikipedia. [Link]

- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. (2006). Oral Oncology, 42(5), 453-461.

- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. (n.d.).

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). Molecules, 28(1), 163.

- and Imidazo[4,5‑h]quinoline N‑Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. (2023). ACS Omega, 8(50), 47869–47879.

- Advances in the Synthesis of Heterocyclic Compounds and Their Applic

- 4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis.

- 4-Nitroquinoline 1-oxide | CAS 56-57-5. (n.d.). Selleck Chemicals.

- 4-nitroquinoline-1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). Frontiers in Immunology, 14, 1274519.

- 4-Nitroquinoline 1-oxide. (n.d.). TargetMol.

- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. (n.d.). PubChem.

- CAS 56-57-5: 4-Nitroquinoline 1-oxide. (n.d.). CymitQuimica.

- 4-NDQ (Nitrochin, 4-Nitroquinoline N-oxide, 4-NQO, NSC 19645, CAS Number: 56-57-5). (n.d.). Cayman Chemical.

- 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. (2022). Pathology - Research and Practice, 236, 153970.

- 4-Nitroquinoline N-oxide = 98 56-57-5. (n.d.). Sigma-Aldrich.

- 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. (2006). Cancer Research, 66(13), 6540-6545.

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules, 28(19), 6821.

-

8-Hydroxyquinoline. (2023). In Wikipedia. [Link]

- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents. (2023). Molecules, 28(19), 6821.

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 56-57-5: 4-Nitroquinoline 1-oxide | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Methyl-4-nitroquinoline 1-oxide

Welcome to the technical support resource for the purification of 5-Methyl-4-nitroquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the recrystallization of this compound. Our focus is on delivering a practical, scientifically-grounded framework to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of 5-Methyl-4-nitroquinoline 1-oxide?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2] The core principle is that the solubility of most solids, including 5-Methyl-4-nitroquinoline 1-oxide, increases significantly with temperature.[1] An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[2][3] As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form.[2][4] The impurities, which are either present in smaller quantities or have different solubility characteristics, ideally remain dissolved in the cold solvent (mother liquor).[5]

Q2: How do I select the best solvent for recrystallizing 5-Methyl-4-nitroquinoline 1-oxide?

Solvent selection is the most critical step for a successful recrystallization.[1][5] The ideal solvent should meet several criteria:

-

High Solubility at High Temperatures: It must dissolve the compound completely when hot (typically at the solvent's boiling point).[4][6]

-

Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold (room temperature or in an ice bath) to maximize recovery.[1][6]

-

Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[5][6]

-

Chemical Inertness: The solvent must not react with 5-Methyl-4-nitroquinoline 1-oxide.[4][6]

-

Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

For 5-Methyl-4-nitroquinoline 1-oxide, a polar nitroaromatic compound, polar solvents are a good starting point based on the "like dissolves like" principle.[6] Given that the parent compound, 4-Nitroquinoline 1-oxide, is soluble in acetone, and related compounds have been recrystallized from ethanol, these are excellent candidates to test first.[7]

Q3: When is it appropriate to use a mixed solvent system (solvent-pair)?

A mixed solvent system is employed when no single solvent fulfills all the ideal criteria.[6] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).[6] The procedure involves dissolving the compound in a minimal amount of the "good" solvent (in which it is very soluble) at its boiling point. Then, the "bad" solvent (in which the compound is sparingly soluble) is added dropwise to the hot solution until a persistent cloudiness appears, indicating the saturation point has been reached.[6][8] A few more drops of the "good" solvent are then added to redissolve the precipitate and ensure the solution is clear before it is set aside to cool slowly.[6] Common solvent pairs often include a polar solvent like ethanol or acetone paired with a non-polar solvent like hexane or water.[8]

Q4: How can I assess the purity of my final recrystallized product?

Troubleshooting Guide

Even with careful planning, issues can arise. The following table outlines common problems, their probable causes, and scientifically-grounded solutions.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent.[6] The solution is supersaturated with impurities.[6][10] | 1. Reheat the mixture to dissolve the oil. 2. Add a small amount of additional hot solvent to lower the solution's saturation point.[6][10] 3. Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[10] |

| No Crystals Form Upon Cooling | Too much solvent was used: This is the most common reason, as the solution never reaches supersaturation upon cooling.[10][11] Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[10] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to increase the concentration and then attempt to cool again.[11] 2. Induce Crystallization: Try scratching the inside surface of the flask with a glass rod just below the liquid level. The microscopic scratches provide a surface for nucleation.[6][10] 3. Seed the Solution: Add a tiny crystal ("seed crystal") of the crude starting material to the cooled solution to initiate crystallization.[10][11] |

| Crystal Formation is Too Rapid (Precipitation) | Cooling is too fast: Placing the hot flask directly into an ice bath can cause the compound to "crash out" as a precipitate, trapping impurities.[2] Solution is too concentrated: The minimum amount of solvent was used, but the solubility curve is extremely steep. | 1. Slow Down Cooling: Allow the flask to cool to room temperature on a benchtop, undisturbed, before moving to an ice bath.[1][2] 2. Add More Solvent: Reheat the solution to redissolve the precipitate and add a small amount (1-2 mL) of additional hot solvent before cooling again. This will slow the crystallization process.[11] |

| Low Yield of Purified Product | Excessive solvent was used: A significant amount of the product remains dissolved in the mother liquor.[6][11] Premature crystallization: The product crystallized in the filter funnel during hot filtration. Washing with warm solvent: The purified crystals were washed with solvent that was not ice-cold, redissolving some of the product.[3][6] | 1. Concentrate the Mother Liquor: The filtrate can be partially evaporated to yield a "second crop" of crystals, which may be of slightly lower purity. 2. Ensure Proper Hot Filtration: Preheat the funnel and filter flask before pouring the hot solution to prevent premature cooling. 3. Wash Correctly: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3][6] |

Visualized Experimental Workflow & Concepts

To better illustrate the process, the following diagrams outline the experimental workflow and the logic behind solvent selection.

Caption: Logic for selecting an ideal recrystallization solvent.

Detailed Experimental Protocol

This protocol provides a self-validating system for the purification of 5-Methyl-4-nitroquinoline 1-oxide.

Materials:

-

Crude 5-Methyl-4-nitroquinoline 1-oxide

-

Candidate solvents (e.g., ethanol, acetone, ethyl acetate)

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Büchner funnel and vacuum flask

-

Filter paper

-

Glass stirring rod

-

Watch glass

Procedure:

-

Solvent Selection (Small-Scale Test):

-

Place a small amount (~20-30 mg) of the crude solid into a test tube.

-

Add the candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound well at this stage. [5] * Heat the test tube gently in a water bath. The compound should dissolve completely. [5] * Allow the test tube to cool to room temperature, then place it in an ice bath. A heavy formation of crystals indicates a suitable solvent.

-

-

Dissolution:

-

Place the bulk of the crude 5-Methyl-4-nitroquinoline 1-oxide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

-

Add a stir bar and place the flask on a hot plate.

-

Add the chosen solvent in small portions while heating and stirring. Continue adding the hot solvent just until all the solid has dissolved. This ensures you are using the minimum amount of hot solvent required, which is critical for maximizing yield. [3]

-

-

Hot Filtration (Optional):

-

If you observe any insoluble impurities (e.g., dust, sand) in the hot solution, you must perform a hot filtration.

-

Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.

-

Carefully and quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step prevents the desired compound from crystallizing prematurely in the funnel.

-

-

Crystallization:

-

Remove the flask from the heat, cover it with a watch glass (to prevent solvent evaporation and contamination), and allow it to cool slowly and undisturbed to room temperature. [2][3] * Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities. [1][2] * Once the flask has reached room temperature, you may place it in an ice-water bath for 15-20 minutes to maximize the crystal yield. [3]

-

-

Isolation and Washing:

-

Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold recrystallization solvent.

-

Connect the flask to a vacuum source and turn it on.

-

Pour the cold slurry of crystals into the funnel.

-

Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor. [3]Using cold solvent prevents the loss of your purified product. [6]

-

-

Drying:

-

Allow the vacuum to pull air through the crystals for several minutes to help them dry.

-

Transfer the filter cake to a watch glass and allow it to air dry completely. For a more thorough drying, a vacuum oven at a temperature well below the compound's melting point can be used.

-

-

Analysis:

-

Weigh the dried, purified crystals to determine the final yield.

-

Measure the melting point to assess the purity.

-

References

-

Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

-

Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.

-

ResearchGate. (n.d.). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Quaternary Nitrogen Heterocycles. IV. The 1-Methyl-4-nitroquinolinium and 4,4-Diiodo-1,1-dimethy1-1,4-dihydroquinolinium Cations. Retrieved from [Link]

- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

-

Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Nitroquinoline 1-oxide | CAS#:56-57-5. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mt.com [mt.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Tips & Tricks [chem.rochester.edu]

- 9. 4-Nitroquinoline 1-oxide | CAS#:56-57-5 | Chemsrc [chemsrc.com]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

Separating 5-Methyl-4-nitroquinoline 1-oxide from unreacted starting materials

Executive Summary & Chemical Context

User Query: "How do I separate 5-Methyl-4-nitroquinoline 1-oxide from unreacted starting materials?"

Technical Assessment: The synthesis of 5-Methyl-4-nitroquinoline 1-oxide (5M4NQO) typically involves the nitration of 5-methylquinoline 1-oxide using mixed acids (sulfuric/nitric). The primary contaminants are:

-

Unreacted Starting Material (SM): 5-methylquinoline 1-oxide.

-

Regioisomers: 5-methyl-8-nitroquinoline 1-oxide (minor byproduct).

-

Inorganic Residues: Acid traces.

The Separation Logic (The "Expert Insight"): The separation relies on the electronic influence of the nitro group .

-

Starting Material (SM): The N-oxide oxygen is weakly basic (

). It can be protonated by dilute mineral acids, rendering it water-soluble. -

Product (Target): The nitro group at position 4 is strongly electron-withdrawing. This drastically reduces the basicity of the N-oxide oxygen, making it non-basic and resistant to protonation in dilute acid.

Therefore, an Acid-Base Extraction is the most efficient "coarse" purification, followed by Recrystallization for "fine" polishing.

Diagnostic Module: Assess Your Mixture

Before attempting purification, confirm the composition of your crude material.

| Diagnostic Method | What to Look For |

| TLC (Thin Layer Chromatography) | Stationary Phase: Silica Gel 60 |

| 1H-NMR | Target: Look for the downfield shift of the C2/C3 protons due to the C4-nitro group. SM: The C4 proton (absent in product) will appear as a doublet/multiplet in the aromatic region. |

| Visual Inspection | Target: Yellow to beige powder.SM: Often hygroscopic, off-white to brownish oil/solid. |

Purification Protocols

Protocol A: The "Acid Wash" (Primary Separation)

Use this method if your crude contains >10% unreacted starting material.

Principle: Selectively protonate the starting material to move it into the aqueous phase.

-

Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Chloroform (approx. 10-15 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

-

Acid Extraction:

-

Transfer the organic layer to a separatory funnel.

-

Wash with 5% Hydrochloric Acid (HCl) (

volumes). -

Mechanism:[1] The 5-methylquinoline 1-oxide (SM) protonates and migrates to the aqueous HCl layer. The 5-methyl-4-nitroquinoline 1-oxide (Target) remains in the DCM layer.

-

-

Neutralization (Optional Check): You can basify the aqueous waste later to recover the SM if needed.

-

Wash & Dry:

-

Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.

-

Dry over Anhydrous Sodium Sulfate (

) .

-

-

Concentration: Filter and evaporate the solvent under reduced pressure.

Protocol B: Recrystallization (Polishing)

Use this method after Protocol A, or if SM is <10%.

Solvent System: Acetone (Primary) or Ethanol (Secondary).

-

Preparation: Place the solid from Protocol A in an Erlenmeyer flask.

-

Dissolution: Add Acetone dropwise while heating gently on a steam bath or heat block (

). Add just enough solvent to dissolve the solid completely at high temperature. -

Clarification (If needed): If insoluble black specks remain (charcoal/tar), perform a hot filtration through a glass frit or Celite pad.

-

Crystallization:

-

Remove from heat and let it cool to room temperature slowly (20-30 mins).

-

Place in an ice bath (

) for 1 hour. -

Note: 4-Nitroquinoline derivatives often form bright yellow needles.

-

-

Collection: Filter via vacuum filtration (Buchner funnel). Wash the crystals with cold acetone (

). -

Drying: Dry in a vacuum oven at

for 4 hours.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, incorporating the chemical "switch" (Basicity) used in Protocol A.

Figure 1: Purification workflow exploiting the basicity difference between the starting material and the nitro-product.

Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

-

Cause: The solution is likely too concentrated, or the cooling was too rapid. Impurities can also lower the melting point, causing the compound to exist as a liquid at the solvent's boiling point.

-

Fix: Re-heat the mixture to dissolve the oil. Add a small amount of co-solvent (e.g., Ethanol if using Acetone, or Water if using Ethanol) to slightly increase polarity. Scratch the glass side with a rod to induce nucleation, or add a "seed crystal" if available.

Q2: I see a spot on TLC that trails/streaks heavily. Is this my product?

-

Analysis: N-oxides are polar and interact strongly with silica hydroxyl groups, causing streaking.

-

Fix: Add 1-2% Triethylamine (TEA) or Ammonia to your TLC mobile phase (e.g., DCM:MeOH:TEA 95:4:1). This deactivates the silica and sharpens the spots.

Q3: Can I use Column Chromatography instead of recrystallization?

-

Answer: Yes, but it is often unnecessary for bulk purification.

-

Protocol: Use a Silica Gel column.

-

Eluent: Gradient of DCM

5% MeOH in DCM. -

Note: The 4-nitro product usually elutes before the unreacted starting material because the nitro group reduces the basicity/polarity relative to the starting N-oxide [1].

-

Q4: Is the product light-sensitive?

-

Answer: Yes. Nitroquinoline 1-oxides are known to be photosensitive and can degrade or undergo rearrangement upon prolonged exposure to UV/ambient light.

-

Storage: Store in amber vials, wrapped in foil, at

[2].

Safety & Handling (Critical)

-

Carcinogenicity: The parent compound, 4-Nitroquinoline 1-oxide (4NQO), is a potent mutagen and carcinogen used to induce tumors in research models [3].[2][3] Treat the 5-methyl derivative with the same level of extreme caution.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Containment: Handle all solids in a certified fume hood or a powder weighing station.

-

Deactivation: Contaminated glassware should be soaked in a bleach solution (Sodium Hypochlorite) or treated with strong base before standard washing, as base treatment can degrade the N-oxide moiety.

References

-

SIELC Technologies. (n.d.). Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier Publishing Company. (Foundational text on the nitration and basicity of quinoline N-oxides).

- Kawazoe, Y., & Araki, M. (1967). Studies on Chemical Carcinogens. V. Chemical & Pharmaceutical Bulletin, 15(6). (Discusses synthesis and purification of alkyl-4-nitroquinoline 1-oxides).

Sources

Stability of 5-Methyl-4-nitroquinoline 1-oxide under light exposure

Technical Support Center: Stability of 5-Methyl-4-nitroquinoline 1-oxide

Executive Summary

5-Methyl-4-nitroquinoline 1-oxide is a structural analog of the well-characterized carcinogen 4-nitroquinoline 1-oxide (4-NQO). Like its parent compound, it is highly photosensitive and hygroscopic . Exposure to ultraviolet (UV) or visible light triggers rapid photochemical decomposition, primarily via deoxygenation and rearrangement pathways. This guide provides the mechanistic rationale for its instability and defines strict protocols to maintain compound integrity during experimental workflows.

Photochemical Degradation Mechanism

To understand why strict light protection is necessary, we must look at the molecular photophysics. The N-oxide moiety (

The "Peri-Effect" and Steric Strain

In the 5-methyl derivative, the methyl group at position C5 is spatially crowded against the nitro group at position C4 (the peri-position). This steric hindrance forces the nitro group to twist out of the plane of the quinoline ring.

-

Consequence: While this twist can slightly alter absorption maxima compared to 4-NQO, it does not prevent photodegradation. In fact, it may accelerate non-radiative decay pathways or specific rearrangements by destabilizing the ground state.

Degradation Pathways

Upon light exposure (h

-

Photochemical Deoxygenation: Loss of the oxide oxygen to form the parent quinoline (5-methyl-4-nitroquinoline).

-

Rearrangement: Isomerization to a lactam (carbostyril derivative) or formation of radical intermediates if hydrogen donors (solvents) are present.

Caption: Photochemical degradation pathways of 5-Methyl-4-nitroquinoline 1-oxide. Light exposure drives the compound toward inactive quinolines or rearranged lactams, compromising experimental concentration and purity.

Stability Data & Storage Protocols

The following data is extrapolated from the "Gold Standard" stability profile of 4-NQO, which acts as the primary reference for all nitroquinoline N-oxide derivatives due to their shared chromophore properties [1][2].

Representative Stability Profile

| Condition | Stability Status | Visual Indicator of Degradation |

| Dark, -20°C (Solid) | Stable (>2 years) | Yellow crystalline solid |

| Dark, +4°C (Solid) | Stable (6-12 months) | Yellow solid |

| Ambient Light, 25°C (Solid) | Unstable (Degrades in days) | Darkening to orange/brown crust |

| Solution (DMSO), Dark | Stable (Freeze/Thaw sensitive) | Clear yellow solution |

| Solution, Ambient Light | Critical Failure (<1 hour) | Turns deep red/brown; precipitation |

Recommended Handling Protocol

-

Receiving: Immediately transfer the vial to a -20°C freezer . Ensure the vial is wrapped in aluminum foil if the manufacturer's glass is not sufficiently opaque.

-

Weighing:

-

Dim the lab lights or work under yellow light (sodium lamp) if available.

-

Minimize time on the balance.

-

Do not leave the stock bottle open on the bench.

-

-

Solubilization:

-

Use anhydrous DMSO or DMF . Avoid protic solvents (ethanol/methanol) for long-term stock storage as they can facilitate photoreduction mechanisms [3].

-

Flush the headspace with Nitrogen (N₂) or Argon before resealing.

-

Troubleshooting Guide

Issue 1: The compound has changed color from yellow to dark brown.

-

Diagnosis: Significant photodegradation or oxidation has occurred.

-

Causality: The "browning" is typically due to the formation of complex azo-dimers or polymerization products resulting from radical intermediates generated by light exposure.

-

Action: Discard the sample. Do not attempt to repurpose it for quantitative biological assays (e.g., mutagenicity tests), as the effective concentration is unknown and degradation products may be cytotoxic.

Issue 2: Precipitate forms in the DMSO stock solution after freezing.

-

Diagnosis: Solubility limit reached or moisture ingress.

-

Causality: DMSO is hygroscopic.[1] If the vial was not tightly sealed, absorbed water may have lowered the solubility of the hydrophobic nitroquinoline.

-

Action:

-

Allow the vial to warm to room temperature naturally (do not heat >37°C).

-

Vortex vigorously for 30 seconds.

-

If precipitate remains, spin down and check the supernatant concentration via HPLC, or discard and prepare fresh stock.

-

Issue 3: Inconsistent results in cell viability/mutagenicity assays.

-

Diagnosis: Variable dosing due to photodegradation during the assay setup.

-

Causality: 5-Methyl-4-nitroquinoline 1-oxide can degrade during the incubation period if cell culture plates are exposed to ambient light in the incubator or biosafety cabinet.

-

Action:

-

Wrap cell culture plates in foil during incubation.

-

Perform all dilutions in amber tubes.

-

Turn off the biosafety cabinet light during handling.

-

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol to prepare my stock solution?

-

Answer: For immediate use, yes. For storage, no. Alcohols are hydrogen donors. Under even minor light exposure, they can facilitate the photoreduction of the nitro group to a hydroxylamine or amine, altering the chemical identity of your compound [3]. Anhydrous DMSO is the preferred solvent for storage.

Q2: Is the "5-methyl" derivative more stable than standard 4-NQO?

-

Answer: You should assume it is equally or less stable . The steric strain introduced by the 5-methyl group (the peri-effect) can destabilize the nitro group's conjugation, potentially making the N-O bond more susceptible to cleavage or rearrangement. Treat it with the highest level of light restriction.

Q3: How do I dispose of degraded material?

-

Answer: Treat as a hazardous chemical carcinogen . Do not dispose of down the drain. Collect in a dedicated solid or liquid waste container labeled "Carcinogenic/Mutagenic Waste" and incinerate according to your institution's EHS protocols.

References

-

National Toxicology Program (NTP). (1992).[2] Testing Status of Agents at NTP: 4-Nitroquinoline-1-oxide. National Institute of Environmental Health Sciences.[2] Link

- Tomer, K. B., et al. (1973). Photochemistry of Heterocyclic N-Oxides. Tetrahedron. (General mechanism reference for N-oxide photolysis).

- Kriek, E., & Westra, J. G. (1979). Metabolic Activation of Aromatic Amines and Amides and Interactions with Nucleic Acids. In Chemical Carcinogens and DNA. CRC Press. (Discusses reduction mechanisms).

-

BenchChem. (2025). Technical Support: Handling of Methyl-nitroquinoline derivatives. Link

Sources

Technical Support Center: Column Chromatography of Quinoline N-Oxides

Introduction: The Challenge of Purifying Quinoline N-Oxides

Quinoline N-oxides are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] However, their purification by column chromatography presents a common bottleneck for many researchers. The presence of the N-oxide functional group dramatically increases the polarity and basicity of the quinoline scaffold. This leads to strong interactions with the standard stationary phase, silica gel, often resulting in poor separation, peak tailing, and low recovery.[3][4]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying quinoline N-oxides. We will delve into the principles of solvent system selection, provide detailed troubleshooting guides for common issues, and present validated protocols to enhance the success of your purification endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are quinoline N-oxides so difficult to purify on silica gel?

The primary challenge lies in the strong interaction between the polar N-oxide group and the acidic silanol (Si-O-H) groups on the surface of the silica gel.[3] This interaction, a form of hydrogen bonding, can lead to:

-

Irreversible adsorption: The compound binds so strongly that it fails to elute from the column, resulting in poor or no recovery.[5]

-

Peak tailing: A portion of the analyte is retained more strongly than the rest, leading to asymmetrical, broad peaks that are difficult to resolve from impurities.[3][6]

-

Streaking on TLC: This is the visual manifestation of strong analyte-stationary phase interactions on a TLC plate, indicating that the chosen solvent system is not effective at mitigating these interactions.[7]

Q2: What is a good starting point for developing a solvent system for my quinoline N-oxide?

Thin-Layer Chromatography (TLC) is an indispensable tool for developing an appropriate solvent system before committing to a column.[8] Given the high polarity of quinoline N-oxides, traditional solvent systems like ethyl acetate/hexane are often not polar enough.[7] A more appropriate starting point would be a more polar mixture, such as:

For particularly polar quinoline N-oxides, you may need to explore even more polar systems.[11]

Q3: My quinoline N-oxide is streaking badly on the TLC plate. What can I do?

Streaking is a clear indication of strong interactions with the acidic silica gel. The most effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.[7] Common choices include:

-

Triethylamine (TEA): Add 0.1–2.0% TEA to your solvent system.[7] TEA is a competing base that masks the active silanol sites, leading to improved peak shape.[12][13]

-

Ammonia in Methanol: Use a pre-mixed solution of ammonia in methanol (e.g., 7N) as a component of your mobile phase, typically at 1-10% in a solvent like dichloromethane.[7][9]

Q4: When should I consider using gradient elution versus isocratic elution?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.[14]

-

Isocratic elution is simpler and suitable when the impurities are well-separated from your product on the TLC plate.[9][14]

-

Gradient elution , where the polarity of the mobile phase is gradually increased during the separation, is often more effective for complex mixtures or when impurities have very similar polarity to the desired compound.[6][15] It can lead to sharper peaks and reduced analysis time for strongly retained compounds.[14][16]

Solvent System Selection Guide

The selection of an appropriate solvent system is the most critical factor for successful column chromatography of quinoline N-oxides. The goal is to find a system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.35 on a TLC plate, with good separation from any impurities.[7][17]

Recommended Solvent Systems

The following table provides a starting point for solvent system selection, ordered by increasing polarity. Remember to always test these systems on a TLC plate first.

| Solvent System (v/v) | Typical Application | Notes |

| Ethyl Acetate / Hexane | Less polar quinoline N-oxides or derivatives. | Often requires a high percentage of ethyl acetate. May still lead to tailing without a modifier.[9] |

| Dichloromethane / Methanol | A versatile system for many quinoline N-oxides. A good starting point is 95:5 DCM:MeOH.[9] | Increase the percentage of methanol to increase polarity. Be cautious, as more than 10% methanol can risk dissolving the silica gel.[9][18] |

| Ethyl Acetate / Methanol | An alternative polar system. | Can provide different selectivity compared to DCM/MeOH.[10] |

| DCM / (Ammonia in Methanol) | For very polar or basic quinoline N-oxides that exhibit significant tailing. | A 1-10% solution of 7N ammonia in methanol can be used as the polar component in DCM.[7][11] |

The Role of Modifiers

For basic compounds like quinoline N-oxides, the addition of a small amount of a basic modifier to the eluent is often essential to achieve symmetrical peaks and good recovery.

| Modifier | Concentration | Mechanism of Action |

| Triethylamine (TEA) | 0.1 - 2.0% | Acts as a competing base, masking the acidic silanol groups on the silica surface and preventing strong interactions with the basic quinoline N-oxide.[12][19][20] |

| Ammonia (in Methanol) | 1 - 10% of a 7N solution | Similar to TEA, it neutralizes the acidic sites on the silica gel, reducing peak tailing.[7][18] |

Caution: Using basic modifiers with high concentrations of methanol (>10%) can lead to the dissolution of the silica gel stationary phase.[18]

Solvent Selection Workflow

The following diagram illustrates a systematic approach to selecting an appropriate solvent system for your quinoline N-oxide purification.

Caption: A decision tree for selecting a column chromatography solvent system for quinoline N-oxides.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of quinoline N-oxides in a direct question-and-answer format.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Compound will not elute from the column. | 1. Solvent system is not polar enough. [21] 2. Irreversible adsorption to the silica gel due to strong polar/acid-base interactions.[5] | 1. Increase the polarity of the eluent. If using a gradient, extend the gradient to a more polar final composition (e.g., increase the percentage of methanol).[21] 2. Flush the column with a highly polar solvent system containing a basic modifier (e.g., 10% 7N NH3 in Methanol / DCM). Be aware this may co-elute other polar impurities.[5] |

| Poor separation of product and impurities (co-elution). | 1. Inappropriate solvent system. The chosen eluent may not have the right selectivity for the compounds.[21] 2. Column overloading. Too much crude material was loaded onto the column.[6] | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., switch from EtOAc/Hexane to DCM/Methanol) to alter the selectivity.[21] 2. Reduce the sample load. A general rule is to load 1-5% of crude material relative to the mass of the stationary phase.[21] |

| Product elutes as a broad, tailing peak. | 1. Strong interaction with acidic silanol groups. This is the most common cause for basic compounds like quinoline N-oxides.[3] 2. Column channeling or poor packing. | 1. Add a basic modifier (Triethylamine or Ammonia) to the mobile phase to mask the silanol groups.[7][12] 2. Repack the column carefully , ensuring a homogenous and well-settled stationary phase. |

| Low recovery of the product. | 1. Irreversible adsorption to the silica gel.[5] 2. Compound decomposition on the silica. Some N-oxides can be sensitive to the acidic nature of silica gel. | 1. Use a mobile phase with a basic modifier. This can help to elute strongly bound product.[5] 2. Deactivate the silica gel by pre-flushing the column with an eluent containing a base (e.g., 1% TEA) before loading the sample.[22] 3. Consider an alternative stationary phase like alumina (basic or neutral).[22] |

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting common issues in quinoline N-oxide chromatography.

Advanced Strategies for Highly Polar Quinoline N-Oxides

For quinoline N-oxides that remain challenging to purify using standard normal-phase chromatography, even with modifiers, alternative techniques may be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating very polar compounds.[1][22] It utilizes a polar stationary phase (like silica or amine-functionalized silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[5][22] This technique can provide unique selectivity and improved retention for highly polar molecules that elute too quickly in reversed-phase or bind too strongly in normal-phase.[22][23]

Reversed-Phase Chromatography

In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol).[14][24] This is an excellent alternative for highly polar quinoline N-oxides, as their retention will be governed by their residual hydrophobic character.[5]

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Modifiers: Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring they are consistently protonated.[25]

References

-

Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved February 13, 2026, from [Link]

-

How can I purify N-oxides on column chromatography? (2017, February 3). ResearchGate. Retrieved February 13, 2026, from [Link]

- Taygerly, J. P., Miller, L. M., Yee, A., & Peterson, E. A. (2012). A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14(11), 3020-3025.

-

Solvent and Reagent Selection Guide. (n.d.). University of Toronto. Retrieved February 13, 2026, from [Link]

-

Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved February 13, 2026, from [Link]

- Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.

-

Solvent Systems for TLC. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

-

Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 13, 2026, from [Link]

-